molecular formula C9H8BrN3 B1298114 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine CAS No. 52333-43-4

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine

Cat. No.: B1298114
CAS No.: 52333-43-4
M. Wt: 238.08 g/mol
InChI Key: IRLVCCGMUBJXJZ-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family It is characterized by a bromine atom at the 7th position and two methyl groups at the 2nd and 3rd positions on the pyridopyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine typically involves the bromination of 2,3-dimethylpyrido[2,3-b]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.

    Material Science: The compound is explored for its potential in creating organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity profile.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methyl groups play a crucial role in its binding affinity and specificity. The compound can influence various biochemical pathways, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

    2,3-Dimethylpyrido[2,3-b]pyrazine: Lacks the bromine atom, resulting in different reactivity and applications.

    7-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

    7-Bromo-2-methylpyrido[2,3-b]pyrazine: Has only one methyl group, affecting its steric and electronic properties.

Uniqueness: 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine is unique due to the presence of both bromine and two methyl groups, which confer distinct chemical and biological properties. These structural features enhance its versatility in various synthetic and research applications, making it a valuable compound in multiple scientific domains.

Properties

IUPAC Name

7-bromo-2,3-dimethylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-5-6(2)13-9-8(12-5)3-7(10)4-11-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLVCCGMUBJXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=C(C=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350319
Record name 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52333-43-4
Record name 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52333-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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